3-(4-Iodophenyl)-2-oxopropanoic acid
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Overview
Description
3-(4-Iodophenyl)-2-oxopropanoic acid is an organoiodine compound that features an iodine atom attached to a phenyl ring, which is further connected to a 2-oxopropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-iodophenylboronic acid with a suitable precursor under specific conditions to yield the desired product . The reaction conditions often include the use of catalysts and solvents to facilitate the process.
Industrial Production Methods
Industrial production methods for 3-(4-Iodophenyl)-2-oxopropanoic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to maintain consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(4-Iodophenyl)-2-oxopropanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The iodine atom on the phenyl ring can be substituted with other groups through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and coupling reagents like palladium catalysts. The conditions for these reactions vary, but they often involve specific temperatures, solvents, and reaction times to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce various substituted phenyl derivatives.
Scientific Research Applications
3-(4-Iodophenyl)-2-oxopropanoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in biochemical assays and as a probe to study biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Iodophenyl)-2-oxopropanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(4-Iodophenyl)-2-oxopropanoic acid include:
4-Iodophenol: An aromatic compound with an iodine atom attached to a phenol group.
(Z)-3-(4-Iodophenyl)-2-mercaptoacrylic acid: An organoiodine compound with a mercapto group and a 4-iodophenyl group.
Uniqueness
This compound is unique due to its specific structure, which combines an iodine-substituted phenyl ring with a 2-oxopropanoic acid group. This unique combination imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H7IO3 |
---|---|
Molecular Weight |
290.05 g/mol |
IUPAC Name |
3-(4-iodophenyl)-2-oxopropanoic acid |
InChI |
InChI=1S/C9H7IO3/c10-7-3-1-6(2-4-7)5-8(11)9(12)13/h1-4H,5H2,(H,12,13) |
InChI Key |
DYVLZSNMVGHCLE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)C(=O)O)I |
Origin of Product |
United States |
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